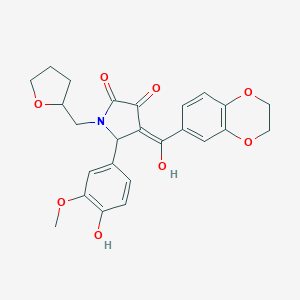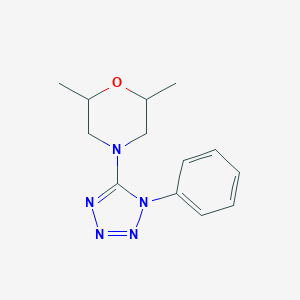
butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate, also known as BTTG, is a chemical compound that has been widely studied for its potential applications in scientific research. BTTG belongs to the family of tetrazole derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has been found to have a number of biochemical and physiological effects. For example, butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has been shown to induce apoptosis, or programmed cell death, in cancer cells. butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has also been found to inhibit the growth of certain bacteria and fungi. Additionally, butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate in lab experiments is its versatility. butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate can be used in a variety of assays and experiments, making it a useful tool for researchers studying a wide range of biological processes. However, one limitation of using butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate. One area of interest is the development of butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate-based fluorescent probes for imaging reactive oxygen species in living cells. Another area of interest is the development of butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate-based anticancer agents with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate and its potential applications in a variety of biological systems.
Synthesemethoden
Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate can be synthesized through a multistep process that involves the reaction of butyl glycinate with thiosemicarbazide, followed by the addition of hydrazine hydrate and sodium nitrite. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate.
Wissenschaftliche Forschungsanwendungen
Butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a fluorescent probe for detecting reactive oxygen species, and as a potential anticancer agent. butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate has also been shown to exhibit antimicrobial and antifungal activities.
Eigenschaften
Produktname |
butyl N-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)glycinate |
|---|---|
Molekularformel |
C9H14N4O3S |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
butyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate |
InChI |
InChI=1S/C9H14N4O3S/c1-2-3-4-16-6(14)5-10-7-8(15)11-9(17)13-12-7/h2-5H2,1H3,(H,10,12)(H2,11,13,15,17) |
InChI-Schlüssel |
UWOCUWLSBMSEME-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CNC1=NNC(=S)NC1=O |
Kanonische SMILES |
CCCCOC(=O)CNC1=NNC(=S)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-5-(1,1-dioxothiolan-3-yl)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255814.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B255816.png)
![2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255818.png)
![5-chloro-2-(ethylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B255819.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)benzamide](/img/structure/B255820.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)

![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)


![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
